molecular formula C12H27ClSi B1271424 Chloro(decyl)dimethylsilane CAS No. 38051-57-9

Chloro(decyl)dimethylsilane

Cat. No.: B1271424
CAS No.: 38051-57-9
M. Wt: 234.88 g/mol
InChI Key: ZLZGHBNDPINFKG-UHFFFAOYSA-N
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Description

Chloro(decyl)dimethylsilane is an organosilicon compound with the molecular formula C12H27ClSi. It is a colorless to almost colorless liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Scientific Research Applications

Chloro(decyl)dimethylsilane has a wide range of applications in scientific research:

Safety and Hazards

Chloro(decyl)dimethylsilane is classified as a dangerous substance. It causes severe skin burns and eye damage . It may be corrosive to metals . It is advised to handle this chemical with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Chloro(decyl)dimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of substances and laboratory chemicals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to cause severe skin burns and eye damage, indicating its strong reactivity with biological tissues . The compound’s interactions are primarily characterized by its ability to form covalent bonds with biomolecules, leading to alterations in their structure and function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s corrosive nature can lead to cell damage and apoptosis, particularly in skin and eye tissues. Additionally, its interaction with cellular components can result in changes in membrane integrity and permeability.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound can bind to proteins and enzymes, altering their conformation and activity. It also affects gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability under inert gas conditions but is sensitive to moisture . Over time, it can degrade, leading to a decrease in its reactivity and effectiveness. Long-term exposure to this compound can result in chronic cellular damage and alterations in cellular function, as observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and inflammation, while at high doses, it can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a significant increase in toxicity. High doses can cause systemic toxicity, affecting multiple organs and leading to severe health consequences.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s metabolic pathways include its breakdown and conversion into other chemical species, which can further interact with cellular components and influence metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its activity and function, leading to localized effects and potential toxicity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function can be affected by its localization, leading to changes in cellular processes and overall cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(decyl)dimethylsilane can be synthesized through the reaction of decylmagnesium bromide with dimethylchlorosilane. The reaction typically involves the use of an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of decyl alcohol with dimethylchlorosilane in the presence of a catalyst. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product. The resulting mixture is then purified through distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Chloro(decyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Chloro(decyl)dimethylsilane is unique due to its specific alkyl chain length and reactivity. Similar compounds include:

These comparisons highlight the versatility and specificity of this compound in various applications.

Properties

IUPAC Name

chloro-decyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGHBNDPINFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885702
Record name Silane, chlorodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38051-57-9
Record name Chlorodecyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38051-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodecyldimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodecyldimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the same reactor as used in Example 1 were added 54.1 g (0.25 mole) of decyldimethylsilanol, 215 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 51.7 g of decyldimethylchlorosilane.
Name
decyldimethylsilanol
Quantity
54.1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloro(decyl)dimethylsilane
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Chloro(decyl)dimethylsilane
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Chloro(decyl)dimethylsilane
Reactant of Route 4
Chloro(decyl)dimethylsilane

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